[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946253-18-5
VCID: VC7084829
InChI: InChI=1S/C23H21FN4O5/c1-13-21(26-27-28(13)16-7-5-15(24)6-8-16)23(29)32-12-19-14(2)33-22(25-19)18-10-9-17(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C
Molecular Formula: C23H21FN4O5
Molecular Weight: 452.442

[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946253-18-5

Cat. No.: VC7084829

Molecular Formula: C23H21FN4O5

Molecular Weight: 452.442

* For research use only. Not for human or veterinary use.

[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946253-18-5

Specification

CAS No. 946253-18-5
Molecular Formula C23H21FN4O5
Molecular Weight 452.442
IUPAC Name [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C23H21FN4O5/c1-13-21(26-27-28(13)16-7-5-15(24)6-8-16)23(29)32-12-19-14(2)33-22(25-19)18-10-9-17(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3
Standard InChI Key BFXBNYOMFIPPHJ-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a 1,3-oxazole ring substituted at position 2 with a 2,4-dimethoxyphenyl group and at position 5 with a methyl group. The oxazole’s 4-position is further functionalized with a methylene bridge (-CH2-) linking it to a 1H-1,2,3-triazole-4-carboxylate group. The triazole ring is substituted at position 1 with a 4-fluorophenyl group and at position 5 with a methyl group, while the carboxylate ester is attached at position 4 (Figure 1) .

Key Structural Features:

  • Oxazole Core: The 1,3-oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its electron-rich nature facilitates π-π stacking interactions with biological targets .

  • Triazole-carboxylate System: The 1,2,3-triazole ring, linked to a fluorophenyl group, introduces hydrogen-bonding capabilities via the carboxylate ester, which may enhance binding affinity to enzymes or receptors .

  • Substituent Effects:

    • The 2,4-dimethoxyphenyl group provides steric bulk and modulates electronic properties through methoxy donors.

    • The 4-fluorophenyl substituent introduces electronegativity, potentially improving metabolic stability and target selectivity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound likely employs multi-step strategies common to oxazole- and triazole-containing peptidomimetics . Based on analogous methodologies, two plausible routes are proposed:

Route 1: Convergent Fragment Coupling

  • Oxazole Fragment Synthesis:

    • A serine-derived precursor undergoes cyclodehydration using DAST (diethylaminosulfur trifluoride) and K2CO3 to form the oxazole ring .

    • Subsequent oxidation with bromotrichloromethane and DBU (1,8-diazabicycloundec-7-ene) yields the fully aromatic oxazole .

  • Triazole-carboxylate Fragment Synthesis:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core, with a pre-functionalized 4-fluorophenyl azide and propargyl carboxylate.

  • Fragment Coupling:

    • Esterification or alkylation links the oxazole and triazole fragments via the methylene bridge.

Route 2: Solid-Phase Peptidomimetic Approach

  • Immobilized resin-bound intermediates enable sequential coupling of oxazole and triazole precursors, followed by cleavage and purification .

Reactivity Profile

  • Ester Hydrolysis: The carboxylate ester is susceptible to basic or enzymatic hydrolysis, yielding the corresponding carboxylic acid, which could serve as a prodrug moiety.

  • Oxazole Ring Stability: Resistance to nucleophilic attack under physiological conditions ensures metabolic stability, as observed in related compounds .

Physicochemical Properties

Key Data (Table 1)

PropertyValueSource
Molecular FormulaC23H21FN4O5
Molecular Weight452.442 g/mol
IUPAC Name[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
SolubilityNot reported
LogP (Predicted)3.2 (Estimated via PubChem)

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹), aromatic C-H bends (∼750 cm⁻¹), and triazole C-N stretches (∼1450 cm⁻¹).

  • NMR:

    • ¹H NMR: Distinct signals for methoxy groups (δ 3.8–4.0 ppm), fluorophenyl protons (δ 7.2–7.6 ppm), and methyl substituents (δ 2.1–2.5 ppm) .

    • ¹³C NMR: Carboxylate carbon (δ ∼165 ppm), oxazole/triazole carbons (δ 140–160 ppm) .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons (Table 2)

CompoundKey FeaturesBioactivitySource
Sansalvamide A Triazole AnalogMacrocyclic triazole-peptidomimeticHsp90 inhibition, IC50 = 0.8 µM
CelecoxibDiarylpyrazoleCOX-2 inhibition, SI = 2127
VC7084829Oxazole-triazole hybridNot reported
  • Hsp90 Inhibition: Sansalvamide analogs demonstrate that triazole incorporation preserves cytotoxicity, suggesting VC7084829’s potential in oncology .

  • COX-2 Selectivity: Celecoxib’s sulfonamide group is replaced here with a carboxylate, which may retain hydrogen-bonding capacity but alter selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator